![molecular formula C7H12N2O B3010932 rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1825377-73-8](/img/structure/B3010932.png)
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a type of bicyclic compound. Bicyclic compounds are a type of organic compound with two fused rings. The structure of these compounds can vary greatly, leading to a wide range of physical and chemical properties .
Synthesis Analysis
The synthesis of bicyclic compounds often involves complex organic reactions. The exact method would depend on the specific structure and functional groups present in the compound .Molecular Structure Analysis
Bicyclic compounds have a unique structure with two fused rings. This structure can have a significant impact on the compound’s physical and chemical properties. The exact structure would depend on the specific atoms and functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving bicyclic compounds can be quite complex and varied. The exact reactions would depend on the specific structure and functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. Bicyclic compounds can have a wide range of properties depending on these factors .Aplicaciones Científicas De Investigación
PET Imaging in Mice
Gao et al. (2012) conducted a study on the potential use of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives as PET tracers for α7 nicotinic acetylcholine receptors (α7-nAChR) in mice. Their research focused on radiosynthesis, biodistribution, and the ability of these compounds to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs (Gao et al., 2012).
Cytotoxic Activity Against Tumor Cell Lines
Geiger et al. (2007) investigated the cytotoxic activity of certain rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives against human tumor cell lines, particularly small cell lung cancer cell line A-427. This research provided insights into the potential of these compounds in cancer therapy (Geiger et al., 2007).
Crystal Structure Analysis
Weber et al. (2001) analyzed the crystal structure of compounds related to rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one, providing valuable information on molecular distortions and structural properties, which is crucial for understanding the reactivity and potential applications of these compounds (Weber et al., 2001).
σ1 Receptor Affinity and Cytotoxicity
Holl et al. (2009) explored the σ1 receptor affinity and cytotoxicity of 6,8-diazabicyclo[3.2.2]nonane derivatives, including rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one. Their research highlighted the potential of these compounds in interacting with σ1 receptors and inhibiting the growth of tumor cell lines (Holl et al., 2009).
Local Anesthetic Activity and Low Toxicity
Malmakova et al. (2021) synthesized novel derivatives of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one and investigated their biological activity and toxicity. They found that these compounds exhibit local anesthetic activity with low toxicity, which was recommended for further pharmacological study (Malmakova et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPIHDSEMFBJJK-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)
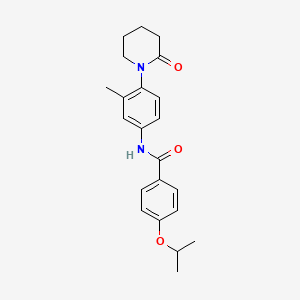
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)
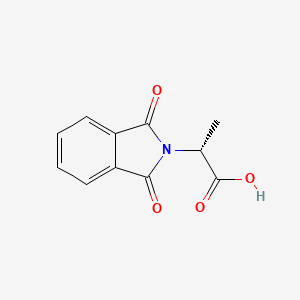
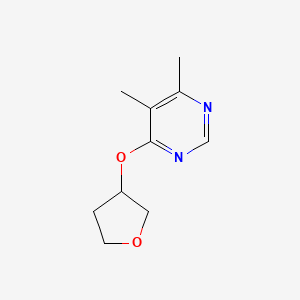


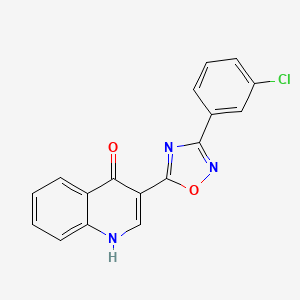
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)
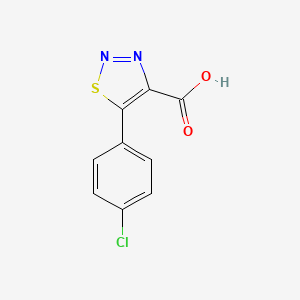
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)
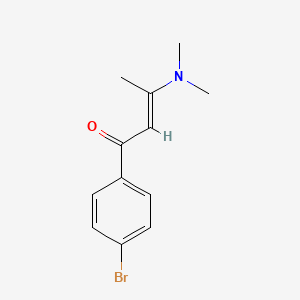
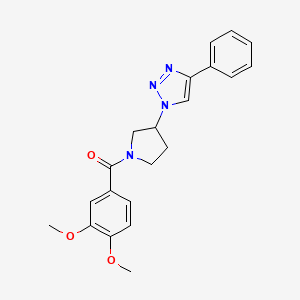
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)